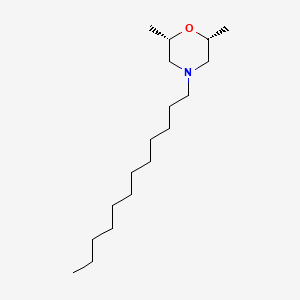
2,6-Dimethyl-4-dodecylmorpholine, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-Dimethyl-4-dodecylmorpholine, cis- is a chiral morpholine derivative characterized by the presence of a dodecyl group at the 4-position and two methyl groups at the 2- and 6-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-dodecylmorpholine, cis- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecylamine and 2,6-dimethylmorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethyl-4-dodecylmorpholine, cis- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-dodecylmorpholine, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In the realm of chemistry, this compound serves as a chiral building block for synthesizing complex molecules. Its unique stereochemistry is crucial for creating stereochemically pure compounds necessary for asymmetric synthesis and catalysis. The compound's ability to participate in various chemical reactions makes it an essential intermediate in organic synthesis .
Biology
The biological applications of 2,6-Dimethyl-4-dodecylmorpholine, cis- are significant:
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Antifungal and Antiviral Properties: Research indicates potential efficacy against fungal infections and viruses, positioning it as a valuable asset in pharmaceutical research .
Medicine
In medicinal chemistry, this compound is being investigated for its role in drug development:
- Pharmaceutical Intermediates: It is an important intermediate in the synthesis of various pharmaceuticals, including antifungal agents like amorolfine hydrochloride and antitumor drugs such as Sonidegib. The cis-isomer shows higher biological activity compared to the trans-isomer .
- Chiral Drugs: The use of single-isomer chiral drugs can minimize side effects associated with inactive isomers, enhancing therapeutic efficacy .
Industrial Applications
In industry, 2,6-Dimethyl-4-dodecylmorpholine, cis- is utilized as an additive in various formulations:
- Lubricants and Surfactants: Its unique properties improve the performance and stability of lubricants and surfactants used in industrial applications.
- Specialty Chemicals: The compound's versatility allows it to be incorporated into specialty chemicals that require specific functional characteristics .
Case Studies
Case Study 1: Synthesis of Antifungal Agents
Research has demonstrated that utilizing 2,6-Dimethyl-4-dodecylmorpholine, cis- as a precursor significantly enhances the yield and activity of antifungal compounds. For instance, amorolfine hydrochloride synthesized from this morpholine derivative exhibited improved efficacy against fungal pathogens compared to formulations using other precursors .
Case Study 2: Application in Crop Protection
The compound has been identified as a key intermediate for developing crop protection agents. Studies indicate that formulations incorporating this morpholine derivative show enhanced activity against specific pests while maintaining low toxicity levels to non-target organisms .
作用機序
The mechanism of action of 2,6-Dimethyl-4-dodecylmorpholine, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2r,6s)-2,6-Dimethylmorpholine: A structurally similar compound lacking the dodecyl group.
(2r,6s)-4-Dodecylmorpholine: Similar but without the methyl groups at the 2- and 6-positions.
(2r,6s)-4-Dodecyl-2,6-dimethylpiperidine: A piperidine analog with similar substituents.
Uniqueness
2,6-Dimethyl-4-dodecylmorpholine, cis- is unique due to the combination of its chiral centers and the presence of both dodecyl and dimethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
106788-55-0 |
|---|---|
分子式 |
C18H37NO |
分子量 |
283.5 g/mol |
IUPAC名 |
(2S,6R)-4-dodecyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3/t17-,18+ |
InChIキー |
SBUKOHLFHYSZNG-HDICACEKSA-N |
SMILES |
CCCCCCCCCCCCN1CC(OC(C1)C)C |
異性体SMILES |
CCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |
正規SMILES |
CCCCCCCCCCCCN1CC(OC(C1)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















